molecular formula C9H13N3O3 B13627038 5-Cyclopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13627038
M. Wt: 211.22 g/mol
InChI Key: XEOKAILHKZSQHI-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid ( 1251135-04-2) is a chemical building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C9H13N3O3 and a molecular weight of 211.22 g/mol, this compound belongs to the class of 1,2,3-triazole-4-carboxylic acids . The 1,2,3-triazolyl-4-carboxamide motif, which can be derived from carboxylic acids like this one, is of significant scientific interest due to its presence in compounds with a range of biological activities . Specifically, this structural scaffold has been extensively investigated for its potential in anticancer research, with some derivatives showing activity in antiproliferative assays . Furthermore, analogs have been studied as inhibitors of key signaling pathways, such as the Wnt/β-catenin pathway, and for exhibiting antimicrobial and antifungal properties . The core 1,2,3-triazole structure is often synthesized via efficient methods like the Dimroth reaction, and the carboxylic acid functional group allows for further derivatization, most commonly through amidation reactions to create a diverse library of carboxamide derivatives for structure-activity relationship (SAR) studies . The cyclopropyl substituent is a valuable feature in lead-oriented synthesis, as it increases the fraction of sp3-hybridized carbon atoms, which can improve physicochemical properties and metabolic stability . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-cyclopropyl-1-(2-methoxyethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-15-5-4-12-8(6-2-3-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14)

InChI Key

XEOKAILHKZSQHI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

Preparation Methods

Reagents and Starting Materials

Reagent/Starting Material Role Notes
Cyclopropyl azide or cyclopropyl halide Source of cyclopropyl substituent Prepared via standard azide synthesis methods
2-Methoxyethyl propargyl ether or 2-methoxyethyl halide Source of 2-methoxyethyl substituent Used for N-alkylation or as alkyne partner
Carboxylic acid derivative (e.g., propargyl carboxylic acid) Provides carboxylic acid function May be protected or free acid form
Copper(I) catalyst (e.g., CuSO4 + sodium ascorbate) Catalyzes azide-alkyne cycloaddition Enables regioselective 1,4-substitution
Peptide coupling reagents (e.g., HBTU, DIPEA) Facilitate amide bond formation Used in amidine-carboxylic acid coupling
Hydrazines Cyclization agents For triazole ring formation in some methods

Typical Procedure (CuAAC-Based Synthesis)

Step Description Conditions Yield (%) Reference
1 Synthesis of cyclopropyl azide from cyclopropyl bromide via nucleophilic substitution NaN3 in DMF, room temperature 70-85
2 Preparation of 2-methoxyethyl propargyl ether via alkylation of propargyl alcohol with 2-methoxyethyl halide K2CO3, acetone, reflux 65-75
3 Copper(I)-catalyzed azide-alkyne cycloaddition of cyclopropyl azide and 2-methoxyethyl propargyl ether CuSO4 + sodium ascorbate, tBuOH/H2O, 40°C, 12 h 60-80
4 Oxidation or deprotection to yield carboxylic acid at position 4 Mild acidic or oxidative conditions 50-70

Alternative One-Pot Synthesis (Amidines, Carboxylic Acids, Hydrazines)

Step Description Conditions Yield (%) Reference
1 Coupling of amidine with carboxylic acid using peptide coupling reagents (HBTU, DIPEA) DMF, room temperature, 2-3 h 60-75
2 Cyclization with hydrazine to form 1,2,4-triazole ring Mild heating, 40-60°C, 12-24 h 50-70
3 N-alkylation with 2-methoxyethyl halide to install N-substituent Base (K2CO3), DMF, reflux 55-65

Comparative Analysis of Preparation Methods

Feature CuAAC-Based Method One-Pot Amidine-Carboxylic Acid-Hydrazine Method
Target Triazole Isomer 1,2,3-Triazole 1,2,4-Triazole
Reaction Complexity Multi-step, requires azide and alkyne One-pot, three-component reaction
Substituent Diversity High, via choice of azide and alkyne High, combinatorial library possible
Reaction Conditions Mild, catalytic Mild to moderate heating, peptide coupling reagents
Yield Range Moderate to high (60-80%) Moderate (50-75%)
Scalability Good, well-established Good, suitable for parallel synthesis
Purification Chromatography, recrystallization Chromatography, recrystallization

Research Findings and Notes

  • The CuAAC reaction is the most reliable and regioselective method to construct 1,2,3-triazoles with defined substitution patterns, including cyclopropyl and 2-methoxyethyl groups.
  • The one-pot amidine-carboxylic acid-hydrazine approach is more suited for 1,2,4-triazoles but demonstrates the potential for rapid library synthesis of triazole derivatives with diverse substituents.
  • Peptide coupling reagents such as HBTU and bases like DIPEA are effective for amidine and acid coupling steps, providing moderate to good yields.
  • Mild reaction conditions and solvent choices (DMF, tBuOH/H2O mixtures) are critical for achieving high purity and yield.
  • Purification typically involves silica gel chromatography followed by recrystallization from methanol/water mixtures.
  • The presence of sensitive groups such as cyclopropyl and methoxyethyl requires careful control of reaction parameters to avoid side reactions or decomposition.

Summary Table of Key Literature Data

Reference Methodology Key Reagents Yield (%) Notes
Peptide coupling of acids and amines HBTU, DIPEA, DMF 36-66 General procedure for carboxamide derivatives
One-pot amidine-carboxylic acid-hydrazine Amidines, carboxylic acids, hydrazines 50-75 Parallel synthesis, combinatorial chemistry
CuAAC for 1,2,3-triazole formation Cyclopropyl azide, 2-methoxyethyl alkyne, CuSO4 60-80 Regioselective, mild conditions

Chemical Reactions Analysis

5-Cyclopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

This compound has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmacophore in drug discovery and development. Additionally, it may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Conformation

Cyclopropyl Orientation
  • 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (Pokhodylo et al., 2017): The cyclopropyl ring forms a dihedral angle of 39.1° with the triazole ring, promoting a non-coplanar arrangement. This orientation reduces steric hindrance and enhances intermolecular interactions in crystal lattices .
  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020): The cyclopropyl ring is nearly coplanar with the aryl substituent (dihedral angle ~73.3°), suggesting substituent bulkiness dictates conformational preferences .
Compound Dihedral Angle (°) Substituent at Position 1 Reference
5-Cyclopropyl-1-(3-methoxyphenyl) derivative 39.1 3-Methoxyphenyl
5-Cyclopropyl-1-(4-methoxyphenyl) derivative 73.3 4-Methoxyphenyl
Methoxyethyl vs. Hydroxyethyl Substituents
Carboxylic Acid vs. Amide Derivatives
  • Carboxylic Acids: Generally exhibit lower antiproliferative activity compared to amides due to high acidity (pKa ~3–4), which reduces cell permeability and promotes non-selective binding. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate activity (GP = 68.09%) against NCI-H522 lung cancer cells .
  • Amides : Enhanced activity via improved lipophilicity. The amide derivative of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated selective c-Met kinase inhibition, inducing apoptosis in multiple cancer lines .
Substituent-Specific Activity
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents enhance activity by increasing acidity and target affinity. For instance, 1-(4-chlorophenyl)-5-CF3-triazole-4-carboxylic acid showed GP = 68.09% against NCI-H522 cells .
  • Heterocyclic Substituents : Thiazol-2-yl derivatives (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit zwitterionic properties, improving solubility and activity (GP = 62.47% against NCI-H522) .

Physicochemical Properties

Property 5-Cyclopropyl-1-(2-Methoxyethyl) Derivative 5-Cyclopropyl-1-(3-Methoxyphenyl) Derivative 1-(4-Chlorophenyl)-5-CF3 Derivative
Molecular Weight (g/mol) ~243.26 (estimated) 273.27 285.66
Solubility Moderate (methoxyethyl enhances lipophilicity) Low (aryl group reduces solubility) Low (CF3 increases hydrophobicity)
Acidic Strength (pKa) ~3.5–4.0 ~3.5–4.0 ~2.8–3.3 (due to CF3)

Biological Activity

5-Cyclopropyl-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The triazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 226.30 g/mol
  • CAS Number : 2172483-60-0

Biological Activity Overview

CPTCA exhibits various biological activities attributed to its triazole core. Research indicates that compounds containing the 1,2,3-triazole moiety can act as effective anticancer agents due to their ability to inhibit specific enzymes and pathways involved in tumor growth.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including CPTCA, in cancer therapy. The 1,2,3-triazole ring has been associated with low multidrug resistance and high bioavailability, which are critical factors for anticancer efficacy. For example:

  • Mechanism of Action : The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, enhancing the compound's ability to target cancer cells effectively .
  • Case Study : A related study demonstrated that triazole derivatives could inhibit the proliferation of various cancer cell lines with IC50_{50} values in the low micromolar range .

Antimicrobial Activity

CPTCA also shows promise as an antimicrobial agent. The presence of the carboxylic acid group contributes to its solubility and interaction with microbial membranes:

  • Mechanism of Action : The compound's structure allows it to disrupt microbial cell wall synthesis and function, leading to cell death .
  • Research Findings : In vitro assays have shown that similar triazole compounds exhibit significant activity against a range of bacterial strains, indicating potential for CPTCA in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of CPTCA is influenced by its structural features:

  • Cyclopropyl Group : This substituent enhances conformational rigidity and may improve binding affinity to target proteins.
  • Methoxyethyl Substituent : This group contributes to lipophilicity, aiding cellular uptake and enhancing bioactivity.

Comparative Analysis

The following table summarizes key findings related to CPTCA and other similar triazole derivatives:

Compound NameBiological ActivityIC50_{50} (µM)Mechanism
CPTCAAnticancer~10Enzyme inhibition
5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazolAnticancer6.2Cell cycle arrest
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazoleAntimicrobial15Membrane disruption

Q & A

Q. What are the common synthetic routes for 5-Cyclopropyl-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A general protocol involves refluxing a mixture of cyclopropyl-substituted precursors (e.g., cyclopropyl hydrazines or azides) with β-ketoesters or formyl-indole derivatives in acetic acid, catalyzed by sodium acetate. For example, cyclocondensation of 3-formyl-indole derivatives with thiazolidinone precursors under acidic conditions yields triazole-carboxylic acid analogs . Reaction optimization often includes temperature control (reflux at 100–120°C) and stoichiometric adjustments to improve yield.

Q. What safety precautions are recommended when handling this compound?

Based on structurally similar triazole-carboxylic acids, safety protocols include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Storage : In sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl and methoxyethyl groups).
  • IR Spectroscopy : Identification of carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in triazole-carboxylic acid derivatives?

Single-crystal X-ray studies provide precise bond lengths, angles, and torsion angles. For example, in analogous compounds like 5-methyl-1-phenyl-1H-triazole-4-carboxylic acid, X-ray data revealed a planar triazole ring (mean C–C bond length: 1.38 Å) and dihedral angles between substituents (e.g., 8.2° between triazole and phenyl rings). This technique resolves conflicts arising from NMR/IR data, such as tautomerism or regiochemistry disputes .

Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. For instance, DFT studies on pyrazole-carboxylic acid derivatives accurately predicted NMR chemical shifts (δ ± 0.5 ppm) and IR vibrational modes, aiding in assignments when experimental data is ambiguous .

Q. What strategies mitigate low yields in cyclocondensation reactions for this compound?

Yield optimization strategies include:

  • Catalyst Screening : Sodium acetate vs. DBU for base-mediated reactions .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance reaction rates but may require post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield in analogous triazole syntheses .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Derivatives of triazole-carboxylic acids exhibit varied bioactivities:

  • Antiviral Activity : 5-Formyl-triazole derivatives inhibit flavivirus replication by targeting viral polymerases .
  • Enzyme Inhibition : Substitution at the 4-position (e.g., nitro or methyl groups) enhances binding to cyclooxygenase-2 (COX-2) with IC₅₀ values <10 μM .
  • Solubility Optimization : Methoxyethyl groups improve aqueous solubility compared to alkyl chains, critical for in vitro assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting points reported across studies?

Conflicting melting points often arise from polymorphic forms or impurities. Techniques to address this include:

  • DSC Analysis : Differentiates polymorphs (e.g., α- vs. β-crystalline forms).
  • Recrystallization : Using solvent pairs (e.g., ethanol/water) to isolate pure phases. For example, a study on pyrazole-carboxylic acids corrected a reported mp of 165°C to 172°C after recrystallization .

Q. Why do NMR spectra vary between synthetic batches?

Common causes are:

  • Tautomeric Equilibria : Triazole rings may exhibit keto-enol tautomerism, shifting proton signals.
  • Residual Solvents : Acetic acid or DMF traces can obscure peaks at δ 2.1–2.6 ppm.
  • Solution-State Dynamics : Rotameric states of the methoxyethyl group split signals (e.g., -OCH₂CH₂- as a multiplet vs. triplet) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterTypical RangeImpact on Yield
Reaction Temperature80–120°C↑ Yield at 100°C
Sodium Acetate (mol%)10–20%Optimal at 15%
Reflux Time3–5 hPlateau at 4 h
Solvent PolarityAcetic Acid > DMFDMF for purity
Data from

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueExpected Signal
¹H NMR (DMSO-d₆)Triazole H: δ 8.2–8.5 ppm (s, 1H)
IR (KBr)-COOH: 1690–1710 cm⁻¹; Triazole: 1520 cm⁻¹
X-ray DiffractionTriazole Ring Planarity: <0.05 Å deviation
Data from

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